2-Bromo-3-methylbutenoic acid methyl ester
CAS No.: 51263-40-2
Cat. No.: VC21154647
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51263-40-2 |
|---|---|
| Molecular Formula | C6H9BrO2 |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | methyl 2-bromo-3-methylbut-2-enoate |
| Standard InChI | InChI=1S/C6H9BrO2/c1-4(2)5(7)6(8)9-3/h1-3H3 |
| Standard InChI Key | GRFXWQHNWFFNKW-UHFFFAOYSA-N |
| SMILES | CC(=C(C(=O)OC)Br)C |
| Canonical SMILES | CC(=C(C(=O)OC)Br)C |
Introduction
Chemical Structure and Properties
Structural Features
2-Bromo-3-methylbutenoic acid methyl ester has the molecular formula C6H9BrO2. The compound's structure incorporates several key functional groups:
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An α-brominated carbon adjacent to a carbonyl group
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A methyl ester moiety (-COOCH3)
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A carbon-carbon double bond in the backbone
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Methyl branching at the 3-position
The presence of the double bond introduces potential geometric isomerism (E/Z configurations), adding another dimension to its structural complexity.
Physical Properties
Based on structure-property relationships of similar compounds, 2-Bromo-3-methylbutenoic acid methyl ester would likely exhibit the following physical characteristics:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Colorless to pale yellow liquid | Typical for brominated esters of similar molecular weight |
| Molecular Weight | 193.04 g/mol | Calculated from molecular formula C6H9BrO2 |
| Boiling Point | 175-190°C (at atmospheric pressure) | Extrapolated from related brominated esters |
| Density | 1.3-1.5 g/cm³ | Consistent with similar halogenated esters |
| Solubility | Highly soluble in organic solvents; Limited solubility in water | Based on polarity and functional groups |
| Odor | Mild, ester-like | Characteristic of medium-chain carboxylic acid esters |
The esterification of the carboxylic acid group reduces hydrogen bonding capabilities compared to the free acid, resulting in decreased water solubility and lower melting/boiling points relative to the corresponding acid.
Synthesis Methods
Bromination of 3-methylbutenoic acid methyl ester
This direct approach involves α-bromination of the corresponding unsaturated ester:
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Preparation of 3-methylbutenoic acid methyl ester via esterification of the acid
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α-Bromination using bromine (Br2) or N-bromosuccinimide (NBS) with a radical initiator
The bromination would likely proceed via a radical mechanism when using NBS/AIBN or via electrophilic addition when using bromine directly.
Alternative Route via Elimination
Another approach involves:
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Bromination of 3-methylbutanoic acid methyl ester at the α-position
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Introduction of the double bond via elimination reaction using a suitable base
Reaction Conditions
Table 2 summarizes potential synthetic conditions:
Chemical Reactivity
Reactivity Profile
The reactivity of 2-Bromo-3-methylbutenoic acid methyl ester is determined by three key structural features:
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The α-brominated carbonyl system
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The methyl ester functionality
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The carbon-carbon double bond
Each of these features provides distinct reaction pathways that can be exploited in organic synthesis.
Nucleophilic Substitution Reactions
The α-bromo position is particularly susceptible to nucleophilic substitution reactions. The carbonyl group enhances the electrophilicity of this position, making it reactive toward various nucleophiles:
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Hydroxide ions produce α-hydroxy esters
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Amines yield α-amino esters
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Thiols generate α-thio esters
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Cyanide forms α-cyano esters
These reactions typically follow an SN2 mechanism with inversion of configuration at the stereogenic center if present.
Addition Reactions
The carbon-carbon double bond represents another reactive site, susceptible to various addition reactions:
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Hydrogenation (H2/Pd or Pt catalyst)
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Halogenation (X2)
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Hydration (H2O/H+ or via hydroboration-oxidation)
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Epoxidation (mCPBA or H2O2/base)
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Dihydroxylation (OsO4 or KMnO4)
Ester Transformations
The methyl ester group allows for further functional group interconversions:
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Hydrolysis to the carboxylic acid
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Transesterification with different alcohols
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Reduction to the primary alcohol
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Amidation to form the corresponding amide
| Reactive Site | Typical Reactions | Reagents | Potential Products |
|---|---|---|---|
| α-Brominated Carbon | Nucleophilic substitution | NaOH, NaCN, NaN3, R-NH2, R-SH | 2-Substituted-3-methylbutenoic acid methyl esters |
| Carbon-Carbon Double Bond | Addition reactions | H2/Pd, X2, H2O/H+, mCPBA, OsO4 | Saturated or functionalized derivatives |
| Ester Group | Hydrolysis Transesterification Reduction | NaOH/H2O R-OH/acid catalyst LiAlH4 or DIBAL-H | Carboxylic acid Different esters Primary alcohol |
| Multiple Sites | Tandem reactions | Various | Complex multifunctional compounds |
Applications in Organic Synthesis
Building Block for Complex Molecules
2-Bromo-3-methylbutenoic acid methyl ester can serve as a versatile building block in organic synthesis due to its multiple functionalities:
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The α-brominated center allows for introduction of various functional groups via nucleophilic substitution
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The carbon-carbon double bond enables expansion of the carbon framework through addition reactions
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The ester group permits further transformations to other functional groups
These features make it particularly valuable in constructing more complex molecular architectures with defined stereochemistry.
Preparation of Specialized Amino Acid Derivatives
One significant potential application is the synthesis of non-proteinogenic amino acids. Nucleophilic substitution with nitrogen nucleophiles followed by appropriate functional group manipulations could yield unique amino acid derivatives with potential applications in peptide chemistry and pharmaceutical development.
Asymmetric Synthesis Applications
If prepared in an enantiomerically pure form, the compound could serve as a chiral building block for asymmetric synthesis. The defined stereochemistry at the α-position could be transferred to newly formed stereogenic centers in subsequent transformations, enabling the creation of complex chiral molecules.
Analytical Characterization
Spectroscopic Properties
The structural features of 2-Bromo-3-methylbutenoic acid methyl ester would give rise to characteristic spectroscopic signatures useful for its identification and purity assessment.
Infrared Spectroscopy
Key expected IR absorptions would include:
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C=O stretching of the ester group (1730-1750 cm^-1)
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C=C stretching of the alkene (1640-1680 cm^-1)
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C-O stretching of the ester (1200-1250 cm^-1)
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C-Br stretching (550-650 cm^-1)
Nuclear Magnetic Resonance Spectroscopy
Table 4 presents predicted NMR data:
| Nucleus | Signal Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ^1H NMR | -OCH3 | 3.70-3.80 | Singlet | 3H |
| ^1H NMR | α-H (C-Br) | 4.30-4.50 | Singlet/Doublet | 1H |
| ^1H NMR | Olefinic H | 5.50-6.50 | Multiplet | 1H |
| ^1H NMR | -CH3 groups | 1.70-2.00 | Doublets | 3H each |
| ^13C NMR | C=O | 165-175 | - | - |
| ^13C NMR | C=C | 120-140 | - | - |
| ^13C NMR | C-Br | 45-55 | - | - |
| ^13C NMR | -OCH3 | 50-52 | - | - |
| ^13C NMR | -CH3 groups | 15-25 | - | - |
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peaks with characteristic bromine isotope pattern (M^+ at m/z 193 and 195 in approximately 1:1 ratio)
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Fragment ions corresponding to loss of methoxy group (M-31)
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Fragment ions corresponding to loss of bromine (M-79/81)
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Fragments resulting from cleavage at the double bond
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be effective for analyzing this compound, with the following expected parameters:
| Analytical Method | Column Type | Mobile Phase/Carrier Gas | Detection Method | Retention Behavior |
|---|---|---|---|---|
| HPLC | C18 reverse phase | Acetonitrile/water gradient | UV detection (210-220 nm) | Moderate retention due to balance of polarity |
| GC | DB-5 or similar | Helium | FID or MS | Moderate volatility requiring mid-range temperatures |
Biological Activity and Applications
Reactive Electrophilic Sites
The α-bromo carbonyl system represents a reactive electrophilic site that could interact with biological nucleophiles such as cysteine residues in proteins. This property might confer:
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Enzyme inhibitory activity
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Potential antimicrobial properties
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Possible cytotoxicity
Unsaturated System
The carbon-carbon double bond presents an additional site for biological interactions, potentially enhancing binding to target proteins or increasing reactivity toward cellular nucleophiles.
| Application Area | Potential Role | Mechanism | Advantages |
|---|---|---|---|
| Enzyme Inhibition Studies | Covalent inhibitor | Alkylation of catalytic residues | High specificity if targeted properly |
| Antimicrobial Research | Novel antimicrobial agent | Disruption of bacterial processes | Unique mechanism compared to standard antibiotics |
| Synthetic Intermediate | Building block for bioactive compounds | Multiple functionalization sites | Versatility in structural modification |
| Probe Compound | Tool for studying biological mechanisms | Labeling specific residues | Ability to track protein modifications |
Comparison with Related Compounds
Understanding the relationship between 2-Bromo-3-methylbutenoic acid methyl ester and structurally similar compounds provides valuable context for predicting its behavior and applications.
Comparison with (S)-2-Bromo-3-methylbutanoic acid
(S)-2-Bromo-3-methylbutanoic acid differs from our target compound in two significant ways:
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It contains a free carboxylic acid rather than a methyl ester
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It has a saturated carbon backbone without the double bond
These differences result in distinct chemical and physical properties:
| Property | (S)-2-Bromo-3-methylbutanoic acid | 2-Bromo-3-methylbutenoic acid methyl ester | Impact of Difference |
|---|---|---|---|
| Hydrogen Bonding | Strong (carboxylic acid) | Weak (ester) | Lower melting point, decreased water solubility |
| Reactivity | Nucleophilic substitution at α-position | Nucleophilic substitution + addition reactions | Increased synthetic versatility |
| Acidity | pKa ~3-4 | Non-acidic | Different solubility in aqueous base |
| Conformation | More flexible | Restricted by double bond | Different binding properties in biological systems |
| Stereochemistry | One stereocenter | Potential for both α-stereocenter and E/Z isomerism | More complex stereochemical considerations |
Comparison with Other α-Brominated Esters
Table 6 compares our target compound with other related α-brominated esters:
| Compound | Structural Differences | Property Differences | Application Differences |
|---|---|---|---|
| Methyl 2-bromopropanoate | Smaller, no double bond, no branching | Lower boiling point, different steric profile | Simpler reactivity pattern, different selectivity |
| Methyl 2-bromo-3-phenylpropanoate | Phenyl vs. methyl group, no double bond | Higher molecular weight, different electronic properties | Different biological activity profile |
| Ethyl 2-bromo-3-methylbutenoate | Ethyl vs. methyl ester | Slightly higher molecular weight, marginally lower polarity | Similar reactivity with minor differences in hydrolysis rate |
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